molecular formula C12H19IN4 B1400991 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-2-yl)pyrimidin-2-amine CAS No. 1361113-54-3

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-2-yl)pyrimidin-2-amine

Cat. No. B1400991
CAS RN: 1361113-54-3
M. Wt: 346.21 g/mol
InChI Key: MAZQBOXCYLYCTD-UHFFFAOYSA-N
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Description

5-Iodo-N,N-dimethyl-4-(1-methylpiperidin-2-yl)pyrimidin-2-amine (5-iodo-DMPMP) is an organoiodine compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses in the laboratory. 5-iodo-DMPMP has been used in the synthesis of other compounds, as a reagent in chemical reactions, and as a fluorescent marker in biological studies. It is an important tool in the field of organic chemistry, and its structure and properties have been studied extensively.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of pyrimidine derivatives, similar to the queried compound, has been studied, with a focus on their structural determination using various spectroscopic methods. This research is valuable in understanding the chemical properties and potential applications of such compounds (Deohate & Palaspagar, 2020).

Biological Activity and Potential Applications

  • Investigations into similar pyrimidine compounds have demonstrated significant antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Sirakanyan et al., 2021).
  • Another study evaluated the potential of pyrimidine derivatives as dual inhibitors of cholinesterase and amyloid-β (Aβ)-aggregation, indicating possible applications in Alzheimer's disease research (Mohamed et al., 2011).
  • Research on charge-cumulated hetarenes, including pyrimidin-2-amine derivatives, has provided insights into the formation of charge-transfer complexes, contributing to the understanding of their chemical behavior (Schmidt & Hetzheim, 1997).

Chemical Transformations and Reactions

  • Studies on iodination of similar pyrimidine compounds offer insights into regiospecific functionalization, enhancing the understanding of their chemical reactivity (Niclas et al., 1987).
  • Kinetic and mechanistic investigations of the oxidation of N'-heteroaryl unsymmetrical formamidines, including pyrimidin-2-yl derivatives, provide valuable data on their reactivity in different conditions (Fawzy & Shaaban, 2014).

Synthesis of Novel Compounds and Derivatives

  • Research on synthesizing amino derivatives of triazolopyrimidine, which involves pyrimidine-2-yl compounds, contributes to the development of new heterocyclic compounds (Vas’kevich et al., 2006).
  • Studies focusing on the synthesis of novel pyrimidine-pyrazole derivatives with potential antifungal effects expand the understanding of pyrimidine-based compounds in antifungal applications (Jafar et al., 2017).

properties

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-methylpiperidin-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IN4/c1-16(2)12-14-8-9(13)11(15-12)10-6-4-5-7-17(10)3/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZQBOXCYLYCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2=NC(=NC=C2I)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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